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molecular formula C6H11NO2 B8654422 3-(Allylamino)propanoic acid

3-(Allylamino)propanoic acid

Cat. No. B8654422
M. Wt: 129.16 g/mol
InChI Key: NAANFCPBPVLOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05807864

Procedure details

To a cooled solution of 125 mL aqueous allylamine (60%), 3-chloropropionic acid (20 g) was added portionwise while stirring over 5 minutes. The mixture was stirred at ambient temperature for 72 hours. The mixture was then evaporated to a viscous oily residue (40 g). The product consisted of a 1:1 mixture of 3-allylaminopropionic acid and allylamine hydrochloride. This product mixture was used without further purification for the preparation of the title compound in step 2.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].Cl[CH2:6][CH2:7][C:8]([OH:10])=[O:9]>>[CH2:1]([NH:4][CH2:6][CH2:7][C:8]([OH:10])=[O:9])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
20 g
Type
reactant
Smiles
ClCCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring over 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated to a viscous oily residue (40 g)
ADDITION
Type
ADDITION
Details
The product consisted of a 1:1 mixture of 3-allylaminopropionic acid and allylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
This product mixture was used without further purification for the preparation of the title compound in step 2

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C=C)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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